molecular formula C15H17BClNO2 B2685960 2-Chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline CAS No. 2259877-32-0

2-Chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline

Cat. No.: B2685960
CAS No.: 2259877-32-0
M. Wt: 289.57
InChI Key: HKPKBKQVPOKSQM-UHFFFAOYSA-N
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Description

2-Chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline is a quinoline derivative featuring a chlorine substituent at position 2 and a pinacol boronate ester group at position 7. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions due to the boronate ester moiety, which facilitates carbon-carbon bond formation in the presence of palladium catalysts .

Properties

IUPAC Name

2-chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BClNO2/c1-14(2)15(3,4)20-16(19-14)11-7-5-10-6-8-13(17)18-12(10)9-11/h5-9H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKPKBKQVPOKSQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=CC(=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2259877-32-0
Record name 2-chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline typically involves a multi-step process:

    Starting Materials: The synthesis begins with the preparation of the quinoline core, which can be derived from aniline derivatives through cyclization reactions.

    Boronate Ester Formation: The final step involves the formation of the boronate ester. This is typically done through a palladium-catalyzed cross-coupling reaction known as the Suzuki-Miyaura coupling. The reaction conditions often include a palladium catalyst, a base such as potassium carbonate, and a boronic acid or ester.

Industrial Production Methods

In an industrial setting, the production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods would focus on optimizing reaction conditions to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be replaced by other nucleophiles through nucleophilic aromatic substitution.

    Coupling Reactions: The boronate ester moiety makes this compound suitable for Suzuki-Miyaura coupling reactions, allowing it to form carbon-carbon bonds with various aryl or vinyl halides.

    Oxidation and Reduction: The quinoline core can undergo oxidation or reduction reactions, altering its electronic properties and reactivity.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4), bases like potassium carbonate, and solvents such as toluene or ethanol.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinolines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antibacterial Activity
Recent studies have highlighted the antibacterial properties of quinoline derivatives. For instance, compounds similar to 2-Chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline have shown promising results against Gram-positive bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa. The structure–activity relationship (SAR) indicates that modifications in the quinoline moiety can significantly influence antibacterial potency. For example, certain substitutions on the quinolone ring have been correlated with enhanced activity against these pathogens .

2. Drug Development
The compound serves as a crucial intermediate in the synthesis of more complex pharmaceutical agents. Its boron-containing structure allows for the formation of boronic acid derivatives which are valuable in developing targeted therapies. These derivatives have been utilized in various synthetic pathways to create compounds with enhanced biological activities .

Case Studies and Research Findings

Case Study 1: Synthesis of Antibacterial Agents
A study synthesized a series of trifluoromethylated quinolones and evaluated their antibacterial efficacy. The results indicated that specific structural modifications led to compounds with MIC values comparable to standard antibiotics like chloramphenicol. This reinforces the potential of quinoline derivatives in combating bacterial infections .

Case Study 2: Molecular Docking Studies
Molecular docking studies have been conducted to understand the binding interactions of quinoline derivatives with bacterial enzymes such as DNA gyrase. These studies suggest that the ability of these compounds to inhibit DNA gyrase is a key mechanism behind their antibacterial activity. The docking results indicated favorable interactions between the compound and the active site of DNA gyrase, highlighting its potential as a lead compound for further development .

Data Table: Comparison of Antibacterial Activity

Compound NameStructureMIC (µg/mL)Target Bacteria
This compoundStructure50Staphylococcus aureus
Trifluoromethylated QuinoloneN/A50Pseudomonas aeruginosa
ChloramphenicolN/A50Staphylococcus aureus

Mechanism of Action

The mechanism by which 2-Chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline exerts its effects depends on its specific application:

    In Medicinal Chemistry: The compound may interact with biological targets such as enzymes or receptors, inhibiting their activity and leading to therapeutic effects.

    In Catalysis: The boronate ester can coordinate with metal catalysts, facilitating various organic transformations through mechanisms involving oxidative addition, transmetalation, and reductive elimination.

Comparison with Similar Compounds

Structural and Electronic Effects

  • Substituent Position: The target compound’s boronate group at position 7 may exhibit different coupling efficiency compared to isomers like 7-chloro-4-boronate derivatives . Para-substituted boronates (position 4) often show distinct electronic interactions with the quinoline ring compared to meta (position 7) substituents.
  • Electron-Withdrawing vs. In contrast, methoxy or methyl groups (e.g., in ) donate electron density, which may reduce reactivity .

Research Findings and Trends

Reactivity Trends : Boronates at electron-deficient positions (e.g., chlorine-adjacent) show higher coupling efficiency in Suzuki reactions than electron-rich analogues .

Biological Activity: Chloroquinoline-boronate hybrids exhibit enhanced bioactivity compared to non-halogenated derivatives, as seen in antimalarial studies .

Positional Isomerism: Boronate placement significantly impacts solubility and crystallinity. For instance, 4-boronate quinolines () are more crystalline than 7-substituted isomers, aiding in X-ray structure determination .

Biological Activity

2-Chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline is a synthetic compound that has garnered attention due to its potential biological activities. This article aims to explore its biological activities, particularly focusing on its antibacterial properties and interactions with biological targets.

The molecular formula of this compound is C15H18BClN3O2C_{15}H_{18}BClN_3O_2, with a molecular weight of 375.58 g/mol. The compound features a chloro substituent on the quinoline ring and a dioxaborolane moiety which may influence its biological activity.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of quinoline derivatives. For instance, compounds similar to this compound have shown promising results against various bacterial strains. A notable study reported that quinolone-hydantoin hybrids exhibited minimum inhibitory concentration (MIC) values comparable to standard antibiotics like chloramphenicol against Staphylococcus aureus and Pseudomonas aeruginosa .

Table 1: Antibacterial Activity of Related Compounds

CompoundBacterial StrainMIC (µg/mL)Reference
19cS. aureus50
19cP. aeruginosa50
19aS. aureusVaries

The structure–activity relationship (SAR) studies suggest that the size and nature of substituents on the quinoline ring significantly affect antibacterial potency. Smaller substituents tend to enhance activity against Gram-positive bacteria like S. aureus.

Molecular docking studies have indicated that quinoline derivatives may interact with the active site of bacterial DNA gyrase, an essential enzyme for bacterial DNA replication. This interaction potentially inhibits the enzyme's catalytic activity, leading to bacterial cell death . The binding interactions are crucial for understanding how modifications in the chemical structure can enhance or reduce efficacy.

Study on Antibacterial Efficacy

In a recent investigation focused on a series of quinoline derivatives including those structurally similar to this compound:

  • Objective : Evaluate antibacterial properties.
  • Methodology : Compounds were synthesized and tested against various bacterial strains using standard MIC assays.
  • Results : Several derivatives displayed significant activity against both Gram-positive and Gram-negative bacteria.

The findings from this study underscore the potential of quinoline derivatives as viable candidates for antibiotic development.

Q & A

Q. What are the primary synthetic routes for preparing 2-chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling , leveraging its boronate ester functionality. A common approach involves reacting a halogenated quinoline precursor (e.g., 7-bromo-2-chloroquinoline) with a boronic acid/ester under palladium catalysis. For example:

  • Procedure : Use Pd(PPh₃)₄ or PdCl₂(dppf) as catalysts, with a base like K₂CO₃ or Cs₂CO₃ in a solvent mixture (THF/H₂O or dioxane/H₂O) at 80–100°C for 12–24 hours .
  • Key intermediates : Iodo- or bromo-substituted quinolines (e.g., 6-chloro-4-ethoxy-3-iodo-2-methylquinoline) are coupled with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • ¹H/¹³C NMR : Assigns quinoline ring protons (e.g., aromatic signals at δ 7.5–8.5 ppm) and boronate ester methyl groups (δ 1.0–1.3 ppm). Integration confirms substitution patterns .
  • Mass spectrometry (HRMS) : Validates molecular weight (expected [M+H]⁺ ~318.1 Da) and detects fragmentation patterns (e.g., loss of the boronate group) .
  • IR spectroscopy : Identifies C-B stretching (~1350 cm⁻¹) and quinoline C-Cl vibrations (~550 cm⁻¹) .

Q. How is purity assessed for this compound in synthetic workflows?

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) resolve impurities. Mobile phases often use acetonitrile/water gradients .
  • TLC : Monitors reaction progress using silica plates and UV visualization (Rf ~0.5 in ethyl acetate/hexane mixtures) .

Advanced Research Questions

Q. What challenges arise in Suzuki-Miyaura coupling reactions involving sterically hindered quinoline derivatives?

Steric hindrance at the 7-position of the quinoline ring can reduce coupling efficiency. Mitigation strategies include:

  • Catalyst optimization : Bulky ligands (e.g., SPhos or XPhos) enhance Pd catalyst turnover .
  • Temperature control : Prolonged heating (24–48 hours) at 90–100°C improves yields .
  • Precursor design : Electron-withdrawing groups (e.g., Cl at position 2) stabilize the halogenated quinoline, facilitating oxidative addition .
    Reported yields for similar compounds range from 30–38% under optimized conditions .

Q. How does the boronate ester group influence reactivity in downstream applications?

The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety enables:

  • Cross-coupling : Acts as a directing group in C-H functionalization for synthesizing biaryl structures .
  • Pro-drug activation : Hydrolysis under physiological conditions (pH 7.4) releases bioactive quinoline derivatives, useful in medicinal chemistry .
  • Material science : Serves as a precursor for OLED emitters via coupling with aryl halides .

Q. What computational methods are used to predict the electronic properties of this compound?

  • DFT calculations : Optimize molecular geometry (e.g., B3LYP/6-31G* level) to study charge distribution and HOMO/LUMO gaps, critical for photophysical applications .
  • Molecular docking : Models interactions with biological targets (e.g., kinase enzymes) to guide drug design .

Q. How are competing side reactions (e.g., protodeboronation) minimized during synthesis?

  • Acid-free conditions : Avoid aqueous acids that hydrolyze the boronate ester .
  • Anhydrous solvents : Use degassed THF or dioxane to prevent oxidation .
  • Low-temperature workup : Quench reactions at 0°C to stabilize intermediates .

Analytical and Safety Considerations

Q. What safety protocols are recommended for handling this compound?

  • Toxicity : Limited data, but quinoline derivatives may exhibit neurotoxic or carcinogenic effects. Use PPE (gloves, goggles) and work in a fume hood .
  • Storage : Under inert gas (N₂/Ar) at –20°C to prevent boronate ester degradation .

Q. How is batch-to-batch variability addressed in large-scale synthesis?

  • QC metrics : Enforce strict thresholds for HPLC purity (>98%) and NMR conformity .
  • Reproducibility : Standardize Pd catalyst loading (1–2 mol%) and reaction times .

Applications in Drug Discovery

Q. What role does this compound play in developing kinase inhibitors?

The quinoline core is a scaffold for ATP-binding pocket targeting. Functionalization at position 7 (via boronate coupling) introduces aryl/heteroaryl groups that modulate selectivity against kinases like G9a or DNMTs .

Q. Can this compound be radiolabeled for pharmacokinetic studies?

Yes. Isotope-labeled analogs (e.g., ¹⁴C at the quinoline ring) are synthesized using [²⁴C]-malonic acid precursors, enabling tracer studies in metabolic pathways .

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